Spectroscopic data for (R)-Methyl 2-hydroxybutanoate (1H NMR, 13C NMR, IR, MS)
Spectroscopic data for (R)-Methyl 2-hydroxybutanoate (1H NMR, 13C NMR, IR, MS)
This guide provides an in-depth analysis of the spectroscopic data for (R)-Methyl 2-hydroxybutanoate (CAS: 73349-07-2), a valuable chiral building block in organic synthesis.[1][2] As researchers and professionals in drug development, the unambiguous structural confirmation and purity assessment of such molecules are paramount. This document moves beyond a simple presentation of data, offering insights into the principles behind the data acquisition and interpretation, reflecting a methodology grounded in scientific integrity and practical laboratory experience.
The molecular structure of (R)-Methyl 2-hydroxybutanoate, with a molecular formula of C₅H₁₀O₃ and a molecular weight of 118.13 g/mol , dictates its unique spectroscopic signature.[1][3] Our exploration will cover Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).
Molecular Structure and Atom Numbering
To facilitate a clear and consistent discussion of the spectroscopic data, the following numbering scheme will be used for the atoms in (R)-Methyl 2-hydroxybutanoate.
Caption: Molecular structure of (R)-Methyl 2-hydroxybutanoate with atom numbering.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of protons.
Data Summary
| Proton Label | Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz |
| H4 (-CH₃) | ~0.95 | Triplet (t) | 3H | ~7.4 |
| H3 (-CH₂) | ~1.65-1.85 | Multiplet (m) | 2H | - |
| OH | Variable (~2.0-4.0) | Broad Singlet (br s) | 1H | - |
| H2 (>CH-) | ~4.15 | Triplet (t) or Doublet of Doublets (dd) | 1H | ~6.5 |
| H5 (-OCH₃) | ~3.75 | Singlet (s) | 3H | - |
Note: Predicted and literature values are compiled. Precise chemical shifts and coupling constants are dependent on the solvent and concentration.
Interpretation and Field Insights
-
H5 (Methyl Ester): The sharp singlet at ~3.75 ppm integrating to three protons is characteristic of the methyl ester group (-OCH₃). Its singlet nature arises from the absence of adjacent protons.
-
H4 (Ethyl Chain Terminus): The triplet at ~0.95 ppm, integrating to three protons, is assigned to the terminal methyl group of the ethyl chain. It is split into a triplet by the two adjacent methylene protons (H3) according to the n+1 rule.
-
H2 (Chiral Center): The signal for the proton attached to the chiral carbon (C2) appears at ~4.15 ppm. This downfield shift is due to the deshielding effect of the adjacent oxygen atom of the hydroxyl group and the carbonyl group. Its multiplicity can appear as a triplet or a doublet of doublets due to coupling with the H3 methylene protons.
-
H3 (Methylene Group): The two protons on C3 are diastereotopic due to the adjacent chiral center at C2. This means they are chemically non-equivalent and can, in high-resolution spectra, exhibit different chemical shifts and couple with each other (geminal coupling) as well as with H2 and H4. This complexity results in a multiplet signal between ~1.65-1.85 ppm.
-
OH (Hydroxyl Proton): The chemical shift of the hydroxyl proton is highly variable and its signal is often broad.[4] This is due to hydrogen bonding and chemical exchange with trace amounts of water or other protic species in the solvent.[5][6] Its position can be confirmed by a D₂O exchange experiment, where the addition of a drop of deuterium oxide to the NMR tube results in the disappearance of the OH signal.
Experimental Protocol: ¹H NMR Acquisition
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Sample Preparation: Dissolve approximately 5-10 mg of (R)-Methyl 2-hydroxybutanoate in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical; aprotic solvents like CDCl₃ are common, but solvents like DMSO-d₆ can sharpen hydroxyl peaks through hydrogen bonding.[4]
-
Instrument Setup: The experiment is typically performed on a 300-600 MHz NMR spectrometer.
-
Acquisition: A standard one-pulse sequence is used. Key parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds. Typically, 8 to 16 scans are co-added to achieve a good signal-to-noise ratio.
-
Processing: The resulting Free Induction Decay (FID) is processed with a Fourier transform. Phase and baseline corrections are applied. The spectrum is referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
¹³C Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Typically, proton-decoupled spectra are acquired, where each unique carbon atom appears as a single line.
Data Summary
| Carbon Label | Chemical Shift (δ) ppm |
| C1 (C=O) | ~175 |
| C2 (>CHOH) | ~70 |
| C5 (-OCH₃) | ~52 |
| C3 (-CH₂) | ~27 |
| C4 (-CH₃) | ~9 |
Note: These are typical chemical shift ranges. Actual values may vary based on solvent and experimental conditions.
Interpretation and Field Insights
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C1 (Carbonyl Carbon): The ester carbonyl carbon is the most deshielded, appearing far downfield around 175 ppm.
-
C2 (Chiral Center Carbon): The carbon bearing the hydroxyl group (the chiral center) is also significantly deshielded by the oxygen atom, resonating around 70 ppm.
-
C5 (Methyl Ester Carbon): The carbon of the methyl ester group appears at approximately 52 ppm.
-
C3 & C4 (Alkyl Carbons): The two carbons of the ethyl chain are the most shielded, appearing upfield. The methylene carbon (C3) is at ~27 ppm, and the terminal methyl carbon (C4) is at ~9 ppm.
Experimental Protocol: ¹³C NMR Acquisition
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Sample Preparation: A more concentrated sample is often required for ¹³C NMR compared to ¹H NMR (20-50 mg in ~0.6 mL of solvent).
-
Instrument Setup: Performed on the same spectrometer as ¹H NMR.
-
Acquisition: A standard proton-decoupled pulse sequence is used. Due to the low natural abundance of ¹³C and its longer relaxation times, a larger number of scans (hundreds to thousands) and a longer relaxation delay (2-5 seconds) are necessary.
-
Processing: Similar to ¹H NMR, the FID is Fourier transformed, phased, and baseline corrected.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to bond vibrations.
Data Summary
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3600 - 3200 (broad) | O-H stretch | Hydroxyl (-OH) |
| 3000 - 2850 | C-H stretch | Alkyl (sp³ C-H) |
| ~1740 (strong) | C=O stretch | Ester (C=O) |
| ~1200 - 1000 | C-O stretch | Ester and Alcohol |
Note: These values represent typical absorption ranges.
Interpretation and Field Insights
The IR spectrum of (R)-Methyl 2-hydroxybutanoate is dominated by two key features:
-
Broad O-H Stretch: A strong, broad absorption band in the region of 3600-3200 cm⁻¹ is the definitive signature of the hydroxyl group.[7] The broadening is a result of intermolecular hydrogen bonding.
-
Strong C=O Stretch: A very strong, sharp absorption peak at approximately 1740 cm⁻¹ is characteristic of the carbonyl group in an aliphatic ester.[7] The presence of both of these peaks is strong evidence for the hydroxy-ester structure. The C-H stretching of the alkyl portions and the C-O stretching "fingerprint" region further confirm the overall structure.
Experimental Protocol: IR Acquisition (Thin Film)
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Sample Preparation: If the sample is a liquid, a thin film method is most convenient. Place one drop of the neat liquid between two polished salt plates (e.g., NaCl or KBr).
-
Instrument Setup: Place the salt plates in the sample holder of an FTIR spectrometer.
-
Acquisition: Record a background spectrum of the empty beam path. Then, record the sample spectrum. The instrument software automatically ratios the sample spectrum against the background to generate the final absorbance or transmittance spectrum. Typically, 16-32 scans are averaged.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification. Electron Ionization (EI) is a common technique for this type of analysis.
Data Summary
| m/z (Mass/Charge) | Proposed Fragment Identity |
| 118 | [M]⁺ (Molecular Ion) |
| 101 | [M - OH]⁺ |
| 89 | [M - C₂H₅]⁺ |
| 59 | [COOCH₃]⁺ |
Note: Based on the molecular structure and common fragmentation pathways for alpha-hydroxy esters. The NIST WebBook shows a mass spectrum for the racemate.[8]
Interpretation and Field Insights
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Molecular Ion ([M]⁺): The peak corresponding to the intact molecule after losing one electron. For (R)-Methyl 2-hydroxybutanoate, this would be at m/z = 118.[3][8] This peak may be weak or absent in EI-MS due to the lability of the alcohol.
-
Key Fragmentations: Alpha-hydroxy esters undergo characteristic fragmentations. The most significant cleavage often occurs adjacent to the hydroxyl group.
-
Loss of an ethyl group ([M - C₂H₅]⁺): Cleavage of the C2-C3 bond results in a prominent fragment at m/z = 89.
-
McLafferty Rearrangement: While not always dominant, this is a possibility for esters with longer alkyl chains.
-
Other Fragments: The peak at m/z = 59 is characteristic of the methoxycarbonyl fragment.
-
Caption: Simplified key fragmentation pathways for Methyl 2-hydroxybutanoate in EI-MS.
Experimental Protocol: GC-MS (EI)
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Sample Preparation: Prepare a dilute solution of the analyte (e.g., ~100 ppm) in a volatile organic solvent like dichloromethane or ethyl acetate.
-
Gas Chromatography (GC): Inject a small volume (e.g., 1 µL) of the solution into the GC. The compound travels through a capillary column (e.g., a nonpolar DB-5 or a polar wax column) and is separated from the solvent and any impurities based on its boiling point and interactions with the stationary phase.
-
Mass Spectrometry (MS): As the compound elutes from the GC column, it enters the ion source of the mass spectrometer. In Electron Ionization (EI), it is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.
-
Analysis: The resulting ions are separated by a mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio (m/z) and detected.
Chiral Analysis
It is crucial to understand that the standard spectroscopic techniques discussed above (NMR, IR, MS) do not differentiate between enantiomers. (R)- and (S)-Methyl 2-hydroxybutanoate will produce identical spectra under normal achiral conditions. To confirm the enantiomeric purity or ratio, specialized techniques are required.[9]
-
Chiral Chromatography (HPLC or GC): This is the most common method. The sample is passed through a column containing a chiral stationary phase (CSP). The two enantiomers interact differently with the CSP, leading to different retention times and thus separation.[9]
-
NMR with Chiral Resolving Agents: Adding a chiral resolving agent or a chiral solvating agent to the NMR sample can induce diastereomeric interactions, causing the signals for the R and S enantiomers to appear at different chemical shifts, allowing for their quantification.[10]
Conclusion
The structural elucidation of (R)-Methyl 2-hydroxybutanoate is reliably achieved through a combination of spectroscopic methods. ¹H and ¹³C NMR confirm the carbon-hydrogen framework and connectivity. IR spectroscopy provides definitive evidence of the key hydroxyl and ester functional groups. Mass spectrometry confirms the molecular weight and offers corroborating structural information through predictable fragmentation patterns. While these methods expertly define the molecular constitution, they must be complemented by chiral-specific analytical techniques to verify the stereochemical integrity of this important chiral molecule.
References
- 1. (R)-Methyl 2-hydroxybutanoate | 73349-07-2 | FM16092 [biosynth.com]
- 2. keyorganics.net [keyorganics.net]
- 3. (R)-Methyl 2-hydroxybutanoate | C5H10O3 | CID 11701033 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. reddit.com [reddit.com]
- 5. ucl.ac.uk [ucl.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. infrared spectrum of methyl 2-hydroxybenzoate C8H8O3 prominent wavenumbers cm-1 detecting ester phenol functional groups present finger print for identification of methyl salicylate image diagram oil of wintergreen doc brown's advanced organic chemistry revision notes [docbrown.info]
- 8. Butanoic acid, 2-hydroxy-, methyl ester [webbook.nist.gov]
- 9. Chiral analysis - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
